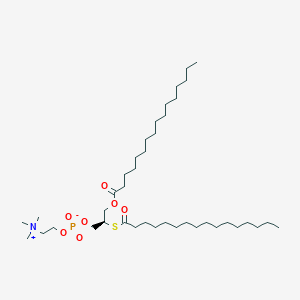
棕榈酰硫代-磷脂酰胆碱
描述
棕榈酰硫代-磷脂酰胆碱是一种甘油磷脂的硫酯类似物。它是一种磷脂酶 A2 的显色底物,在甘油主链的 sn-2 位置包含棕榈酰硫酯。 该化合物用于各种生化分析中以测定磷脂酶活性 .
科学研究应用
棕榈酰硫代-磷脂酰胆碱广泛用于科学研究,应用于以下方面:
生物化学: 测量各种生物样品中磷脂酶 A2 的活性.
医学: 研究磷脂酶在炎症性疾病和其他疾病中的作用.
工业: 开发用于药物发现和其他工业应用的生化分析.
作用机理
棕榈酰硫代-磷脂酰胆碱的作用机理与其被磷脂酶 A2 水解有关。该酶裂解 sn-2 位置的硫酯键,释放游离硫醇。 然后,这种游离硫醇可以与埃尔曼试剂反应,生成黄色产物,可以通过分光光度法进行测量 .
作用机制
Target of Action
Palmitoyl Thio-PC, also known as 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine, primarily targets phospholipase A2 (PLA2) . PLA2 is an enzyme that hydrolyzes the sn-2 position of phospholipids, releasing arachidonic acid and lysophospholipids . These molecules are precursors for the synthesis of a variety of bioactive lipids, which play crucial roles in cellular signaling.
Mode of Action
Palmitoyl Thio-PC acts as a chromogenic substrate for PLA2 . It contains a palmitoyl thioester at the sn-2 position of the glycerol backbone . When PLA2 hydrolyzes the thioester bond, it yields a free thiol . This free thiol reacts readily with DTNB (Ellman’s reagent), producing a bright yellow product with an absorbance maximum at 412 nm .
Biochemical Pathways
The primary biochemical pathway affected by Palmitoyl Thio-PC is the PLA2 pathway . By acting as a substrate for PLA2, it participates in the production of arachidonic acid and lysophospholipids . These molecules are involved in various downstream effects, including the synthesis of bioactive lipids and cellular signaling.
Result of Action
The hydrolysis of Palmitoyl Thio-PC by PLA2 leads to the production of a free thiol . This free thiol reacts with DTNB (Ellman’s reagent) to produce a bright yellow product . This reaction is used to measure the activity of PLA2, including bee venom sPLA2, in a phospholipid:Triton X-100 mixed micelle system .
生化分析
Biochemical Properties
1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine plays a significant role in biochemical reactions, primarily serving as a substrate for PLA2 enzymes. The hydrolysis of the thioester bond by PLA2 releases a free thiol group, which can be detected using Ellman’s reagent, producing a yellow color with an absorbance maximum at 412 nm . This property makes it a valuable tool for measuring PLA2 activity in various experimental setups. Additionally, 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine interacts with other biomolecules, including proteins and lipids, influencing membrane dynamics and signaling pathways.
Cellular Effects
1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine affects various cellular processes. It influences cell signaling pathways by modulating the activity of PLA2, which in turn regulates the production of bioactive lipids such as arachidonic acid and lysophosphatidylcholine . These lipids play crucial roles in inflammation, cell proliferation, and apoptosis. The compound also impacts gene expression and cellular metabolism by altering the lipid composition of cell membranes, thereby affecting membrane fluidity and the function of membrane-bound proteins.
Molecular Mechanism
The molecular mechanism of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine involves its interaction with PLA2 enzymes. Upon binding to PLA2, the thioester bond at the sn-2 position is hydrolyzed, releasing a free thiol group and a lysophosphatidylcholine molecule . This reaction not only serves as a basis for PLA2 activity assays but also contributes to the generation of signaling molecules that regulate various cellular functions. The compound may also interact with other enzymes and proteins, modulating their activity through direct binding or by altering the lipid environment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine can change over time. The compound is relatively stable when stored at -20°C, but its activity may decrease upon prolonged exposure to higher temperatures or light . In vitro studies have shown that the hydrolysis of the thioester bond by PLA2 occurs rapidly, leading to immediate changes in cellular function. Long-term effects include alterations in membrane composition and sustained changes in cell signaling pathways.
Dosage Effects in Animal Models
The effects of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine vary with different dosages in animal models. At low doses, the compound can effectively modulate PLA2 activity and influence lipid signaling pathways without causing significant toxicity . At higher doses, it may induce adverse effects such as membrane disruption and cytotoxicity. Threshold effects have been observed, where a certain concentration is required to elicit measurable biochemical and cellular responses.
Metabolic Pathways
1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as PLA2, leading to the production of lysophosphatidylcholine and free fatty acids . These metabolites can further participate in various metabolic processes, including energy production and the synthesis of other bioactive lipids. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is transported and distributed through interactions with lipid transporters and binding proteins. Its localization within cellular membranes allows it to modulate membrane properties and interact with membrane-bound enzymes and receptors . The compound’s distribution can affect its bioavailability and the extent of its biochemical and cellular effects.
Subcellular Localization
1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine is primarily localized in cellular membranes, where it exerts its effects on membrane dynamics and enzyme activity . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. This localization is crucial for its function, as it allows the compound to interact with specific biomolecules and participate in localized signaling events.
准备方法
合成路线和反应条件
棕榈酰硫代-磷脂酰胆碱可以通过手性合成过程合成。 反应条件通常包括使用有机溶剂,如乙醇和磷酸盐缓冲盐水,pH 值为 7.2 .
工业生产方法
棕榈酰硫代-磷脂酰胆碱的工业生产涉及使用与上述方法类似的大规模合成。 该工艺针对高产率和高纯度进行了优化,确保最终产品符合生化分析所需的标准 .
化学反应分析
反应类型
棕榈酰硫代-磷脂酰胆碱主要经历水解反应。 磷脂酶 A2 对硫酯键的水解产生游离硫醇,该硫醇可以与埃尔曼试剂 (5,5'-二硫代双-(2-硝基苯甲酸)) 反应,生成亮黄色产物 .
常见试剂和条件
试剂: 磷脂酶 A2、埃尔曼试剂
条件: 水性缓冲系统,通常在中性 pH 值下
主要产物
相似化合物的比较
类似化合物
硫醚酰胺-磷脂酰胆碱: 另一种用作磷脂酶测定底物的甘油磷脂的硫酯类似物.
二硫酯类似物磷脂酰胆碱: 用于涉及磷脂酶活性的类似生化测定.
独特性
棕榈酰硫代-磷脂酰胆碱的独特性在于其特定的结构,使其成为磷脂酶 A2 的显色底物。 sn-2 位置存在棕榈酰硫酯使其非常适合用于测量各种生化测定中的酶活性 .
属性
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNCGLSWHABGOT-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921231 | |
| Record name | 3-(Hexadecanoyloxy)-2-(hexadecanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113881-60-0 | |
| Record name | 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113881600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hexadecanoyloxy)-2-(hexadecanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the structure of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine?
A: While the provided abstract [] does not contain specific details about the structure of 1-Palmitoyl-2-thiopalmitoyl phosphatidylcholine, it highlights its role as a "highly specific chromogenic substrate of phospholipase A2." [] This suggests that the compound likely possesses structural features mimicking natural phospholipase A2 substrates, but with a modification allowing for colorimetric detection of enzymatic activity. The "thio" prefix in its name indicates a sulfur atom replacing an oxygen atom, potentially in the ester linkage at the sn-2 position of the glycerol backbone. This substitution could be responsible for the chromogenic properties of the molecule upon interaction with phospholipase A2.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


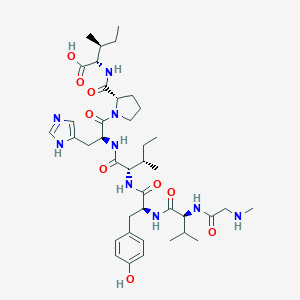
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
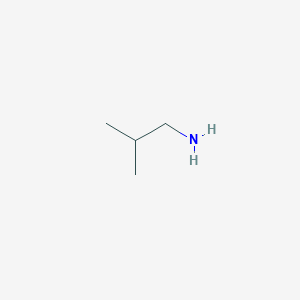
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)
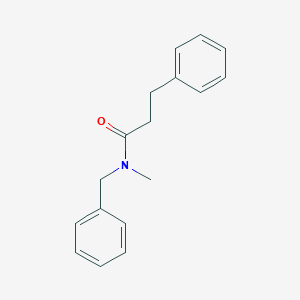
![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)
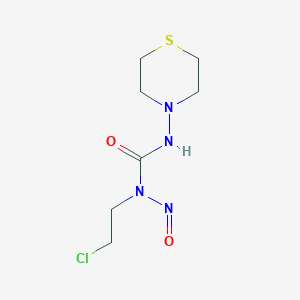
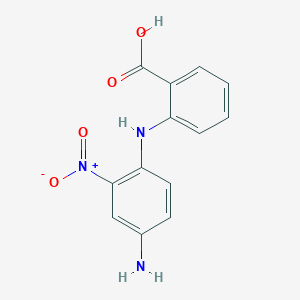
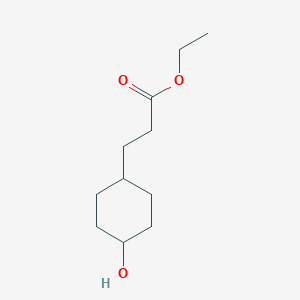

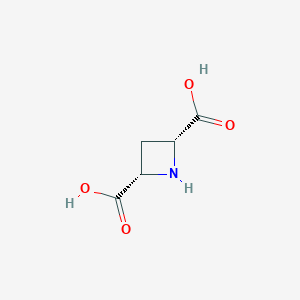
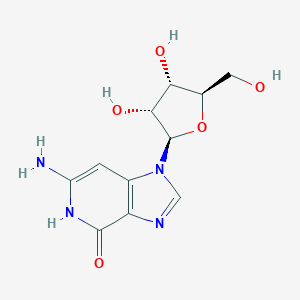

![1-[(2S)-2-(2-Hydroxypropan-2-YL)pyrrolidin-1-YL]ethanone](/img/structure/B53925.png)
